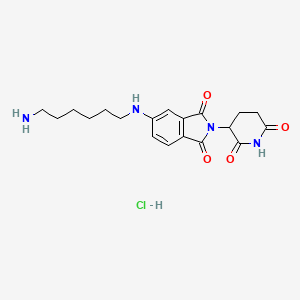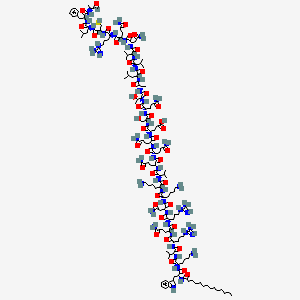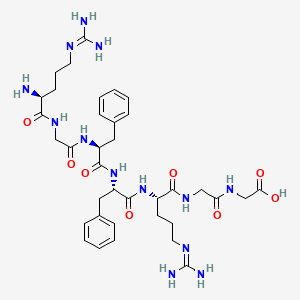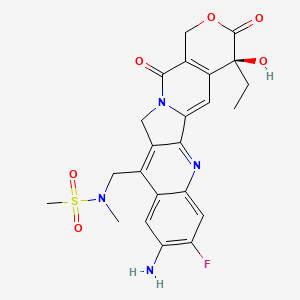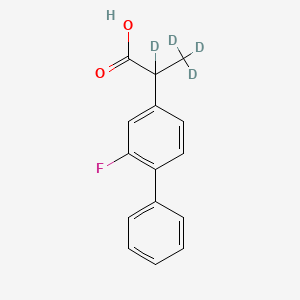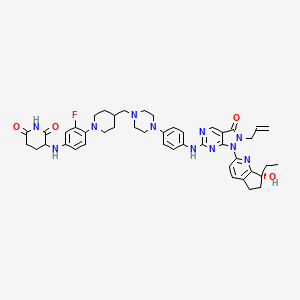
Wee1-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wee1-IN-6 is a potent and selective inhibitor of the Wee1 kinase, a crucial regulator of the G2/M checkpoint in the cell cycle. Wee1 kinase plays a significant role in DNA damage response by preventing cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair. Inhibition of Wee1 kinase has been explored as a therapeutic strategy in cancer treatment, particularly in tumors with defective p53 pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wee1-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process with optimization for cost-effectiveness and yield. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Wee1-IN-6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound molecule .
Scientific Research Applications
Wee1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Wee1 kinase in cell cycle regulation and DNA damage response.
Biology: Employed in research to understand the molecular mechanisms of cell cycle checkpoints and their implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents to enhance their efficacy.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
Wee1-IN-6 exerts its effects by inhibiting the activity of Wee1 kinase. Wee1 kinase phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing the entry of cells into mitosis. Inhibition of Wee1 kinase by this compound leads to the activation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with defective p53 pathways, which rely heavily on the G2/M checkpoint for DNA repair .
Comparison with Similar Compounds
Wee1-IN-6 is compared with other Wee1 kinase inhibitors such as:
AZD1775: Another potent Wee1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
MK-1775: Known for its use in combination with DNA-damaging agents in cancer therapy.
PD0166285: A Wee1 inhibitor with distinct chemical structure and efficacy profile
This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C45H52FN11O4 |
|---|---|
Molecular Weight |
830.0 g/mol |
IUPAC Name |
3-[4-[4-[[4-[4-[[1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |
InChI |
InChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1 |
InChI Key |
CAYRPQWWJKJLCB-UMZZRWAOSA-N |
Isomeric SMILES |
CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
Canonical SMILES |
CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)

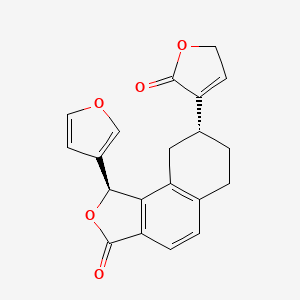
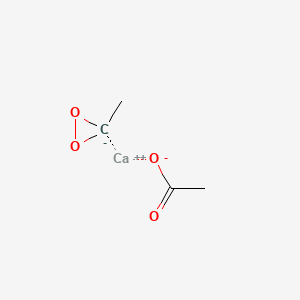
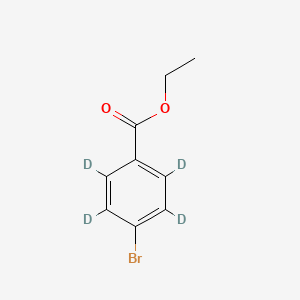

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
